Propanamide--acetonitrile (1/1)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanamide can be synthesized through the condensation reaction between urea and propanoic acid or by the dehydration of ammonium propionate . Acetonitrile is typically produced as a byproduct in the manufacture of acrylonitrile, which is synthesized by the ammoxidation of propylene .
Industrial Production Methods
In industrial settings, propanamide is often produced by the catalytic hydrogenation of acrylonitrile. Acetonitrile is produced in large quantities as a byproduct of the production of acrylonitrile, which involves the catalytic oxidation of propylene in the presence of ammonia .
Chemical Reactions Analysis
Types of Reactions
Propanamide can undergo various chemical reactions, including:
Hydrolysis: Propanamide can be hydrolyzed to produce propanoic acid and ammonia.
Reduction: It can be reduced to produce propylamine.
Hofmann Rearrangement: Propanamide can undergo Hofmann rearrangement to produce ethylamine.
Acetonitrile can participate in:
Nucleophilic Substitution: It can react with nucleophiles to form various substituted products.
Electrophilic Addition: Acetonitrile can undergo electrophilic addition reactions to form imines and other derivatives.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water and an acid or base catalyst.
Reduction: Commonly performed using hydrogen gas and a metal catalyst such as palladium.
Hofmann Rearrangement: Requires the use of bromine and a strong base like sodium hydroxide.
Major Products Formed
Hydrolysis of Propanamide: Produces propanoic acid and ammonia.
Reduction of Propanamide: Produces propylamine.
Hofmann Rearrangement of Propanamide: Produces ethylamine.
Nucleophilic Substitution of Acetonitrile: Produces various substituted nitriles.
Scientific Research Applications
Propanamide–acetonitrile (1/1) has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Industry: Acetonitrile is widely used as a solvent in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of propanamide–acetonitrile (1/1) involves the interaction of its components with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Formamide: An amide derived from formic acid, used as a solvent and reagent in organic synthesis.
Acetamide: An amide derived from acetic acid, used in the synthesis of pharmaceuticals and other chemicals.
Butyramide: An amide derived from butyric acid, used in organic synthesis and as a precursor for other compounds.
Uniqueness
Propanamide–acetonitrile (1/1) is unique due to its combination of an amide and a nitrile, providing a versatile compound with applications in various fields. The presence of both functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research .
Properties
CAS No. |
496918-32-2 |
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Molecular Formula |
C5H10N2O |
Molecular Weight |
114.15 g/mol |
IUPAC Name |
acetonitrile;propanamide |
InChI |
InChI=1S/C3H7NO.C2H3N/c1-2-3(4)5;1-2-3/h2H2,1H3,(H2,4,5);1H3 |
InChI Key |
TZYWBTZPGJNGKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N.CC#N |
Origin of Product |
United States |
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